6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Description

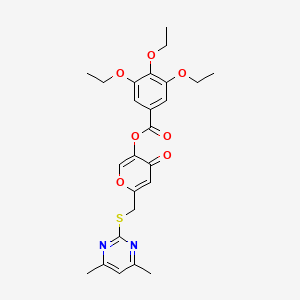

This compound is a hybrid heterocyclic molecule featuring a pyranone core linked to a pyrimidine moiety via a thioether bridge.

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7S/c1-6-30-20-10-17(11-21(31-7-2)23(20)32-8-3)24(29)34-22-13-33-18(12-19(22)28)14-35-25-26-15(4)9-16(5)27-25/h9-13H,6-8,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCIJHCVMHOLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with the preparation of the core structures, such as the pyrimidine and pyran rings.

Thiomethylation: The 4,6-dimethylpyrimidine is thiomethylated using a suitable thiolating agent under controlled conditions.

Pyran Ring Formation: The thiomethylated pyrimidine is then reacted with a precursor to form the 4-oxo-4H-pyran ring.

Esterification: The final step involves the esterification of the pyran ring with 3,4,5-triethoxybenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve:

Batch Processing: Utilizing large-scale reactors to handle the multi-step synthesis.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomethyl group.

Reduction: Reduction reactions may target the carbonyl group in the pyran ring.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the methyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.

Biological Probes: Used in studies to understand biological pathways and interactions.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: It may interact with specific proteins or enzymes, altering their function.

Pathways: Involvement in signaling pathways, potentially affecting cellular processes such as growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Analogs with Modified Benzoate Substituents

Bromobenzoate Derivatives

- The 3-bromo derivative has a molecular weight of 447.3 g/mol (C₁₉H₁₅BrN₂O₄S), but data on solubility, melting points, or bioactivity are unavailable. The bromine substituent may enhance electrophilic reactivity compared to the ethoxy groups in the target compound .

Trialkoxybenzoate Derivatives

- Pyrimidine analogs with 3,4,5-trimethoxyphenyl groups (e.g., compounds in ) exhibit molecular weights ranging from ~450–500 g/mol.

Pyrimidine-Based Heterocycles with Thioether Linkages

4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile

- This compound (MW: ~480 g/mol) features a cyano group and a propargylthio substituent. Its melting point (176–177°C) and high-resolution mass spectrometry (HR-MS) data confirm structural integrity.

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- A fused thiazolo-pyrimidine system (MW: 535.57 g/mol) with a dihedral angle of 80.94° between the thiazole and benzene rings. The flattened boat conformation of the pyrimidine ring contrasts with the pyranone core in the target compound, which may impact crystal packing and solubility .

Tabulated Comparison of Key Compounds

Implications of Structural Variations

- Ring Systems: The pyranone core in the target compound contrasts with fused thiazolo-pyrimidine systems, which exhibit distinct conformational preferences and hydrogen-bonding patterns.

- Synthetic Challenges : The absence of synthetic details for the target compound underscores the need for further research into esterification and thioether formation under mild conditions.

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a pyrimidine moiety, a pyran ring, and a benzoate ester. Its molecular formula is with a molecular weight of approximately 446.6 g/mol. The thioether linkage from the pyrimidine derivative contributes to its distinctive chemical properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Antagonistic Activity : The compound has been shown to act as an antagonist in the apelin/APJ system, which is crucial for cardiovascular homeostasis. It exhibits selectivity over other receptors such as the angiotensin II type 1 (AT1) receptor .

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. The structural features of this compound suggest potential efficacy in this area .

- Antitumor Effects : Preliminary data indicate that derivatives of this compound may possess antitumor properties, making them candidates for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications to the pyrimidine and benzoate portions can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrimidine ring | Alters receptor binding affinity |

| Variations in the ester group | Impacts solubility and bioavailability |

Case Studies

Several research studies have explored the biological activities of related compounds:

- Cardiovascular Studies : Research has shown that similar compounds can modulate cardiovascular responses through interactions with GPCRs (G protein-coupled receptors), highlighting their potential as therapeutic agents in cardiovascular diseases .

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural motifs exhibited potent antibacterial activity against resistant strains of bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .

- Cancer Research : In vitro assays indicated that analogs of this compound could inhibit cancer cell proliferation through apoptosis induction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.